molecular formula C20H20N2O2 B2377538 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851406-87-6

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No. B2377538
CAS RN: 851406-87-6
M. Wt: 320.392
InChI Key: LFJJVQGOMLOKQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H24N2O4, and it has a molecular weight of 380.444. The structure of this compound, like other quinolines, likely includes a fused benzene and pyridine ring .

Scientific Research Applications

Sigma-2 Receptor Probe Development

Research has demonstrated the synthesis and evaluation of conformationally flexible benzamide analogues, including compounds related to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, for their binding affinity to sigma-2 receptors. These compounds, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), were radiolabeled and evaluated for sigma-2 receptor binding in vitro, showing potential as ligands for studying sigma-2 receptors, which are of interest in cancer and neurological research (Xu et al., 2005).

Chemoselective Dimerization and Cross-Coupling Reactions

The chemoselective dimerization of benzamides, including aminoquinoline benzamides, has been developed, using cobalt-promotion. This methodology enables the selective formation of dimerized products in the presence of various functional groups, suggesting applications in synthetic chemistry for constructing complex molecular architectures efficiently (Grigorjeva & Daugulis, 2015).

Anticancer Activity Exploration

Studies have explored the synthesis and cytotoxic activities of various derivatives, including 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, bearing cationic side chains derived from aminoanthraquinones. These compounds exhibit varying degrees of cytotoxicity against cancer cell lines, with some showing significant growth delays in in vivo models, highlighting their potential as leads for anticancer drug development (Bu et al., 2001).

Synthetic Methodologies and Chemical Characterization

The regioselectivity of the N-ethylation reaction of certain benzyl-oxoquinoline carboxamides has been investigated, providing insights into the chemical behavior and synthetic pathways of these compounds. Such studies contribute to the broader understanding of quinoline derivatives' chemistry, which is relevant in medicinal chemistry and the design of new therapeutic agents (Batalha et al., 2019).

Imaging Applications

Derivatives similar to this compound have been synthesized and evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These studies aim to develop novel imaging agents that could enhance the diagnosis and monitoring of cancer by targeting specific receptors (Tu et al., 2007).

properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-8-9-14(2)18-17(13)12-16(20(24)22-18)10-11-21-19(23)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJJVQGOMLOKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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